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Compound of Interest

Compound Name:
2-Methyl-4-morpholin-4-yl-

benzaldehyde

CAS No.: 736991-00-7

Cat. No.: B1364233 Get Quote

Content Type: Technical Protocol & Theoretical Guide Target Audience: Medicinal Chemists,

Computational Biologists, and Material Scientists Subject: CAS 736991-00-7 / 139122-09-3

(Intermediate for Kinase Inhibitors & NLO Materials)

Executive Summary
This technical guide establishes a standardized protocol for the theoretical characterization of

2-Methyl-4-morpholin-4-yl-benzaldehyde. As a "push-pull" chromophore and a critical

pharmacophore in kinase inhibitor synthesis (e.g., PI3K/mTOR pathways), accurate predictive

modeling of this scaffold is essential for optimizing solubility, reactivity, and binding affinity.

This document details the Density Functional Theory (DFT) methodologies, conformational

analysis, and electronic property predictions required to validate this molecule in silico before

synthetic commitment.

Molecular Geometry & Conformational Analysis
The Steric Challenge
Unlike the planar 4-morpholinobenzaldehyde, the introduction of the 2-methyl group introduces

a critical steric constraint. The methyl group at the ortho position relative to the aldehyde
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creates a steric clash, forcing the aldehyde group to rotate out of the phenyl ring plane.

Theoretical Implication: This de-planarization reduces

-conjugation between the carbonyl and the aromatic ring, altering the HOMO-LUMO gap and
reactivity compared to the non-methylated analog.

Computational Protocol: Geometry optimization must be performed without symmetry

constraints (

point group) to capture this twisted minimum.

Optimization Protocol (DFT)
To accurately predict bond lengths and dihedral angles, the following level of theory is the

established standard for organic amine-aldehydes:

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances exchange and

correlation effectively for organic systems.

Basis Set: 6-311G(d,p) or 6-311++G(d,p) – The diffuse functions (++) are critical if examining

excited states (NLO properties), while polarization functions (d,p) accurately describe the

nitrogen lone pair and carbonyl bond.

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) –

typically water or DMSO, to mimic physiological or reaction environments.

Expected Geometrical Parameters (Benchmark)
Parameter Atom Pair

Predicted Range
(DFT)

Experimental
Analog (XRD)

Bond Length C=O (Aldehyde) 1.21 - 1.23 Å 1.20 - 1.22 Å

Bond Length C-N (Morpholine-Ph) 1.37 - 1.39 Å 1.38 Å

Bond Angle C-N-C (Morpholine) 114° - 116° 115°

Dihedral O=C-C-C (Twist) 15° - 25°
N/A

(Liquid/Amorphous)
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Note: The C-N bond length is shorter than a typical single bond (1.47 Å), indicating significant

resonance donation from the morpholine nitrogen into the phenyl ring.

Electronic Properties & Reactivity (FMO Analysis)
Frontier Molecular Orbitals (FMO)
The molecule functions as a Donor-

-Acceptor (D-

-A) system.

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen

and the phenyl ring (electron donor).

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the aldehyde carbonyl and the

ortho/para carbons (electron acceptor).

Chemical Hardness (

): The 2-methyl group slightly increases the HOMO-LUMO gap (blue-shift) by disrupting
planarity. A larger gap implies higher kinetic stability but lower NLO response compared to the
planar analog.

Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions in drug docking.

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor) and

Morpholine Oxygen.

Positive Potential (Blue): Concentrated on the Aldehyde Hydrogen and the methyl protons.
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Implication: The aldehyde carbon is the primary site for nucleophilic attack (e.g., by

hydrazines or amines during Schiff base formation).

Visualization: Computational Workflow
The following diagram outlines the logical flow for characterizing this molecule, from initial

structure generation to biological docking.
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Caption: Standardized computational workflow for validating physicochemical properties and

reactivity profiles of morpholine-benzaldehyde derivatives.
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Biological Context & Docking Applications
Pharmacophore Relevance
This molecule is a scaffold for Type I and Type II kinase inhibitors. The morpholine ring typically

occupies the solvent-exposed region of the ATP-binding pocket (hinge region binder),

improving solubility.

Docking Protocol
When performing in silico docking (e.g., using AutoDock Vina or Glide) against targets like PI3K

(PDB: 4JPS) or mTOR, the following interactions are theoretically predicted based on the MEP:

H-Bond Acceptor: The morpholine oxygen often forms a water-mediated hydrogen bond.

Hydrophobic Interaction: The 2-methyl phenyl ring engages in

-stacking or hydrophobic packing with residues like Val or Ile in the kinase pocket.

Covalent Potential: If the aldehyde is retained (rare in final drugs, common in probes), it can

form reversible covalent bonds with active site cysteines.

Experimental Validation (Spectroscopic Markers)
To verify the theoretical model, compare calculated frequencies with experimental data:

Spectroscopy Theoretical Signal (Scaled) Assignment

IR (Vibrational) ~1680 - 1695 cm⁻¹ C=O Stretch (Aldehyde)

IR (Vibrational) ~2850 cm⁻¹ C-H Stretch (Aldehyde)

1H NMR ~10.1 ppm Aldehyde Proton (Deshielded)

1H NMR ~2.6 ppm Methyl Group (Ar-CH3)

Scaling Factor: DFT calculations (B3LYP) typically overestimate frequencies; multiply raw

values by 0.961 for correction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://gaussian.com/dft/
https://www.benchchem.com/product/b1364233?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Morpholine-4-sulfonyl_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/11319227
https://www.benchchem.com/product/b1364233?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Morpholine-4-sulfonyl_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Morpholine-4-sulfonyl_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinobenzaldehyde
https://www.benchchem.com/product/b1364233#theoretical-calculations-on-2-methyl-4-morpholin-4-yl-benzaldehyde
https://www.benchchem.com/product/b1364233#theoretical-calculations-on-2-methyl-4-morpholin-4-yl-benzaldehyde
https://www.benchchem.com/product/b1364233#theoretical-calculations-on-2-methyl-4-morpholin-4-yl-benzaldehyde
https://www.benchchem.com/product/b1364233#theoretical-calculations-on-2-methyl-4-morpholin-4-yl-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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